molecular formula C19H19NO4 B190701 Bulbocapnine CAS No. 298-45-3

Bulbocapnine

Cat. No. B190701
CAS RN: 298-45-3
M. Wt: 325.4 g/mol
InChI Key: LODGIKWNLDQZBM-LBPRGKRZSA-N
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Scientific Research Applications

Electrocardiogram Conditioning and Motor Effects

Bulbocapnine has been studied for its impact on conditioning related to its motor effects, particularly catalepsy. One study found that it produced profound changes in the electrocardiogram (ECG), including alterations in the T wave amplitude. These changes could be conditioned to stimuli associated with the drug's administration (Pérez-Cruet & Gantt, 1964).

Behavioral and Electrophysiological Studies

Behavioral changes and electrophysiological effects have been observed in animal models when bulbocapnine is administered. It has been used to induce catalepsy in animals, a state of motor immobility, and its effects on the central nervous system's electrical activity have been examined (Wada, 1962).

Inhibition of Tyrosine Hydroxylase

Research has demonstrated that bulbocapnine can inhibit tyrosine hydroxylase (TH), an enzyme critical in dopamine biosynthesis. This inhibition was observed in bovine adrenal TH, where bulbocapnine showed uncompetitive inhibition (Zhang et al., 1997).

Effect on Spinal Reflexes

The action of bulbocapnine on spinal reflexes was studied, revealing that low doses caused minor changes, while high doses generally increased the flexion reflex. This finding suggests its influence on motor neuron activity (Willis et al., 1968).

Use in Electroencephalography of Children

Bulbocapnine has been used to reduce movement artifacts in EEG recordings of restless children, without affecting the integrity of abnormal discharges (Baird & Spiegel, 1955).

Neuropharmacological Effects

Studies on bulbocapnine have shown its neuropharmacological effects, such as the alteration of brain glycogen and glucose content in animal models. Its action on the central nervous system has been a point of interest in understanding its pharmacological properties (Crossland & Rogers, 1968).

Serotonin and Adrenergic Blocking Agent

Bulbocapnine has been identified as a serotonin and adrenergic blocking agent, demonstrating its ability to influence both serotonin and adrenergic pathways (Walaszek & Chapman, 1962).

Influence on Dopamine Biosynthesis

Research indicates that bulbocapnine inhibits dopamine biosynthesis in certain cell models. It was shown to reduce dopamine content and inhibit tyrosine hydroxylase activity, without affecting the cells' viability (Shin et al., 1998).

Dopamine Receptor Antagonism

Bulbocapnine has been studied for its antagonist activity on dopamine receptors. It was found to inhibit DA1 and DA2 dopamine receptor-mediated responses, indicating its broad spectrum of action on dopamine pathways (Kohli et al., 1986).

Cholinesterase Inhibition

Bulbocapnine has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This suggests its potential use in conditions where modulation of cholinergic pathways is beneficial (Adsersen et al., 2007).

Future Directions

properties

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODGIKWNLDQZBM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183940
Record name Bulbocapnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bulbocapnine

CAS RN

298-45-3
Record name (+)-Bulbocapnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-45-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulbocapnine
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Record name Bulbocapnine
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Record name Bulbocapnine
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Record name BULBOCAPNINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,490
Citations
G Zetler - Archives internationales de pharmacodynamie et de …, 1988 - europepmc.org
The aporphine alkaloids bulbocapnine, corytuberine, boldine and glaucine were studied in mice and compared with haloperidol, phenobarbital and morphine. All aporphines inhibited …
Number of citations: 65 europepmc.org
JS Shin, KT Kim, MK Lee - Neuroscience Letters, 1998 - Elsevier
… Bulbocapnine showed 45.2% inhibition on dopamine content in PC12 cells at a … The IC 50 value of bulbocapnine was 26.7 μM. Bulbocapnine at concentrations up to 80 μM was not …
Number of citations: 54 www.sciencedirect.com
W Feldberg, SL Sherwood - British Journal of Pharmacology and …, 1955 - ncbi.nlm.nih.gov
… In the present experiments it is shown that bulbocapnine is … The bulbocapnine used was the hydrochloride, a sample of … the speed with which the bulbocapnine effects appear indicate …
Number of citations: 44 www.ncbi.nlm.nih.gov
A Loizzo, AS De Carolis, VG Longo - Psychopharmacologia, 1971 - Springer
… In catalepsy-producing doses, bulbocapnine does not seem … In order to analyse further the mode of action of bulbocapnine … or synergists on bulbocapnine induced catalepsy. The …
Number of citations: 28 link.springer.com
YH Zhang, JS Shin, SS Lee, SH Kim, MK Lee - Planta medica, 1997 - thieme-connect.com
… , bulbocapnine uncompetitively inhibited the bovine adrenal TH activity. Therefore, we suggest that the inhibition of TH activity by bulbocapnine … alkaloids including bulbocapnine and …
Number of citations: 26 www.thieme-connect.com
PN Patil, AM Burkman, D Yamauchi… - Journal of Pharmacy …, 1973 - academic.oup.com
… Bulbocapnine tested against dopamine and phenylephrine yielded identical PA, values of 6. Only at 10-5~ was bulbocapnine … of apomorphine and bulbocapnine on peripheral effectors. …
Number of citations: 29 academic.oup.com
WR Ingram, SW Ranson - Archives of Neurology & Psychiatry, 1934 - jamanetwork.com
The typical picture of catalepsy as produced by moderate doses of bulbocapnine is now widely known; for the present it is sufficient to recall that it is chiefly characterized by immobility, …
Number of citations: 30 jamanetwork.com
M Gerecke, R Borer, A Brossi - Helvetica Chimica Acta, 1976 - Wiley Online Library
Bulbocapnine methyl ether (2), on treatment with boron halides, affords the aporphine‐1,2‐diol (3), the novel aporphines 5 and 6 or the phenanthrene derivative 11 depending on the …
Number of citations: 37 onlinelibrary.wiley.com
LC KOLB, OR LANGWORTHY - Journal of Pharmacology and …, 1938 - Citeseer
From experimental study of the control of micturition in animals it is clear that vesical activity is modified by the use of the common laboratory anesthetics. Barrington(1) noticed this with …
Number of citations: 29 citeseerx.ist.psu.edu
CP RICHTER, AS PATERSON - Journal of Pharmacology and Experimental …, 1931 - ASPET
… It was found that under the influence of bulbocapnine a monkey will grasp a horizontal bar and … response is completely absent in normal adults not under the influence of bulbocapnine. …
Number of citations: 21 jpet.aspetjournals.org

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